molecular formula C8H4F3NOS B1447514 6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol CAS No. 149367-81-7

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol

Cat. No. B1447514
CAS RN: 149367-81-7
M. Wt: 219.19 g/mol
InChI Key: HVLLZICHEIQTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds often involves various methods to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group can influence the molecular structure of the compound it is part of.


Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .


Physical And Chemical Properties Analysis

The trifluoromethyl group has unique physical and chemical properties. It can change the solubility of molecules containing other groups of interest .

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in 6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol is a common pharmacophore in many FDA-approved drugs . This moiety is known to enhance the biological activity and metabolic stability of pharmaceuticals. As such, this compound could be pivotal in the synthesis of new drug molecules, particularly those targeting diseases where current treatments are inadequate.

Safety and Hazards

While specific safety data for “6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol” was not found, compounds with a trifluoromethyl group can have various hazards. For example, they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of trifluoromethyl groups in the synthesis of new compounds is a promising area of research. Many novel applications of trifluoromethyl groups are expected to be discovered in the future .

properties

IUPAC Name

6-(trifluoromethyl)-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLLZICHEIQTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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